molecular formula C10H9NOS B1489844 5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one CAS No. 1518430-71-1

5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one

Cat. No. B1489844
CAS RN: 1518430-71-1
M. Wt: 191.25 g/mol
InChI Key: QYAFYOJVVCAVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one is a chemical compound with the molecular formula C10H9NOS and a molecular weight of 191.25 g/mol . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one consists of a thieno[3,2-b]pyridin-7-one core with a cyclopropyl group attached to it . The InChI code for this compound is 1S/C10H9NOS/c12-9-5-8 (6-1-2-6)11-7-3-4-13-10 (7)9/h3-6H,1-2H2, (H,11,12) .


Physical And Chemical Properties Analysis

5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the sources I found .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one and its derivatives have been explored extensively in the context of synthetic organic chemistry. For instance, its synthesis and chiroptical properties have been studied, revealing insights into the conformational isomerism based on CD spectra analyses. These studies contribute to the understanding of stereochemical behaviors in organic compounds (El-Abadelah et al., 1997). Another research demonstrated the synthesis of substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones via a domino reaction, highlighting a novel one-pot synthesis method with potential for developing diverse chemical entities (Huang et al., 2012).

Antibacterial Activity

A noteworthy application of derivatives of 5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one is in the field of antibacterial research. One study discussed the synthesis of 7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids and their evaluation against a variety of microorganisms. This research identified compounds with potent in vitro activity, marking a significant step toward the development of new antibacterial agents (El-Abadelah et al., 1998).

Anticancer Potential

The exploration of thieno[2,3-b]pyridine derivatives for anticancer applications has yielded promising results. A recent study synthesized new derivatives showing cytotoxicity toward both sensitive and multidrug-resistant leukemia cells. The investigation into these compounds highlights their potential as anti-cancer agents, especially for compounds that exhibited significant growth inhibitory activity in vitro (Al-Trawneh et al., 2021).

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one is not specified in the sources I found. The mechanism of action would depend on the specific biological target of this compound, which is not provided .

Safety and Hazards

The safety data sheet for 5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-9-5-8(6-1-2-6)11-7-3-4-13-10(7)9/h3-6H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAFYOJVVCAVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)C3=C(N2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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